[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Overview
Description
“1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine hydrochloride” is a chemical compound with the CAS Number: 926019-11-6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine hydrochloride” is represented by the linear formula: C6 H13 N . Cl H . The molecular weight of the compound is 135.64 .Physical and Chemical Properties Analysis
“1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 135.64 .Scientific Research Applications
Antimicrobial and Preservation Applications
Research into compounds like 1-methylcyclopropene and its applications in ethylene inhibition highlights its significant role in extending the shelf life of fruits and vegetables by delaying ripening and senescence processes. This compound effectively works at low concentrations, showcasing its utility in agriculture and food preservation to maintain quality and reduce waste (Blankenship & Dole, 2003; Watkins, 2006).
Cellular Protection and Regeneration
Dimethyltryptamine (DMT), despite being known for its psychotropic effects, has been studied for its potential in cellular protection and immunity, suggesting that similar compounds might hold therapeutic benefits beyond their primary known effects. These findings open pathways to researching the broader physiological implications of such compounds in medical therapies (Frecska et al., 2013).
Controlled Release of Active Compounds
The stabilization and controlled release of gaseous/volatile active compounds like 1-methylcyclopropene (1-MCP) have applications in enhancing the safety and quality of fresh produce. Research into such methodologies offers innovative approaches to food preservation, emphasizing the potential of similar chemical compounds in developing new preservation technologies (Chen et al., 2020).
Environmental Toxicity and Risk Assessment
Studies on the toxicity and environmental impact of various compounds, such as nitrosamines and antimicrobial agents like triclosan, highlight the importance of understanding chemical compounds' ecological and health-related effects. These insights are crucial for assessing the risks associated with chemical pollutants and developing safer, more sustainable chemicals (Nawrocki & Andrzejewski, 2011; Bedoux et al., 2012).
Properties
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)4-6(7)5-8-3;/h6,8H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGPLAWTEXKNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CNC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-84-1 | |
Record name | Cyclopropanemethanamine, N,2,2-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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